PKCbeta Inhibitor

PKC isoform selectivity kinase inhibitor profiling diabetic microvascular signaling

Select PKCβ Inhibitor (CAS 257879-35-9) for unmatched isoform discrimination: the only commercial PKCβ tool with a 4.2-fold potency differential between PKCβII (IC50=5 nM) and PKCβI (IC50=21 nM). Unlike Ruboxistaurin's near-equipotent inhibition, this compound enables concentration-dependent dissection of βII- vs βI-dominant signaling in diabetic endothelial and nephropathy models. A 66-fold PKCα selectivity window (331 nM) allows controlled α-sparing at experimental concentrations. Published IC50 values across five PKC isoforms ensure cross-study benchmarking and reproducibility.

Molecular Formula C24H21N5O2
Molecular Weight 411.5 g/mol
CAS No. 257879-35-9
Cat. No. B1678505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKCbeta Inhibitor
CAS257879-35-9
SynonymsPKCß inhibitor
Molecular FormulaC24H21N5O2
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5
InChIInChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)
InChIKeyKIWODJBCHRADND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PKCbeta Inhibitor (CAS 257879-35-9): Isozyme-Selective ATP-Competitive Inhibitor for Diabetic Microvascular Research


The compound designated PKCbeta Inhibitor (CAS 257879-35-9) is a potent, isozyme-selective, ATP-competitive inhibitor of protein kinase C beta (PKCβ) . Structurally defined as an anilino-monoindolylmaleimide, it exhibits distinct inhibitory potency against human PKCβII (IC50 = 5 nM) and PKCβI (IC50 = 21 nM), while demonstrating markedly reduced activity against PKCα (IC50 = 331 nM), PKCγ (IC50 > 1 µM), and PKCε (IC50 = 2.8 µM) . This compound serves as a critical research tool for dissecting PKCβ-specific signaling pathways, particularly in models of diabetic microvascular complications where PKCβ isoform activation is pathologically implicated.

PKCbeta Inhibitor (CAS 257879-35-9): Why Pan-PKC or Broad-Spectrum Inhibitors Cannot Substitute in Isoform-Specific Studies


Generic substitution with pan-PKC inhibitors (e.g., Staurosporine, Bisindolylmaleimide I) or even alternative PKCβ inhibitors (e.g., Enzastaurin, Ruboxistaurin) is scientifically inadvisable due to divergent selectivity profiles, potency differentials across PKCβ splice variants, and distinct off-target kinase engagement patterns . PKCβ Inhibitor (CAS 257879-35-9) exhibits a unique inhibitory fingerprint: 5 nM against PKCβII versus 21 nM against PKCβI, representing a 4.2-fold intra-isoform potency difference not recapitulated by Ruboxistaurin (which inhibits βI and βII with near-equivalent 4.7 nM and 5.9 nM potency, respectively) [1]. Furthermore, the 66-fold selectivity window over PKCα (331 nM) is narrower than Ruboxistaurin's 76-fold window, yet broader than Enzastaurin's 6- to 20-fold window, making substitution scientifically confounded for experiments requiring precise PKCβ isoform discrimination .

PKCbeta Inhibitor (CAS 257879-35-9): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


PKCbeta Inhibitor (CAS 257879-35-9) Exhibits Distinct PKCβI/βII Isoform Potency Ratio Versus Ruboxistaurin

PKCbeta Inhibitor (CAS 257879-35-9) demonstrates a 4.2-fold potency preference for PKCβII (IC50 = 5 nM) over PKCβI (IC50 = 21 nM), whereas the clinically studied analog Ruboxistaurin (LY333531) inhibits both isoforms with near-equivalent potency (4.7 nM and 5.9 nM, respectively) [1]. This differential intra-isoform selectivity profile renders PKCbeta Inhibitor uniquely suited for experiments requiring discrimination between βI- and βII-mediated signaling events, a distinction that Ruboxistaurin cannot reliably provide.

PKC isoform selectivity kinase inhibitor profiling diabetic microvascular signaling

PKCbeta Inhibitor (CAS 257879-35-9) Provides a Quantifiable 66-Fold Selectivity Window Over PKCα

PKCbeta Inhibitor (CAS 257879-35-9) demonstrates a 66-fold selectivity for PKCβII (IC50 = 5 nM) over PKCα (IC50 = 331 nM) . This selectivity window is intermediate between Ruboxistaurin's broader 76-fold window (360 nM / 4.7 nM) and Enzastaurin's narrower 6- to 20-fold window . The narrower window relative to Ruboxistaurin may confer distinct pharmacological properties in systems where PKCα co-expression is high and residual PKCα inhibition must be carefully controlled or intentionally exploited.

kinase selectivity profiling off-target risk assessment PKC isoform pharmacology

PKCbeta Inhibitor (CAS 257879-35-9) Exhibits Attenuated Off-Target Potency Against PKCε Relative to Structurally Related Analogs

PKCbeta Inhibitor (CAS 257879-35-9) inhibits PKCε with an IC50 of 2.8 µM, representing a 560-fold selectivity window relative to PKCβII . In contrast, structurally related bisindolylmaleimide-based inhibitors frequently exhibit nanomolar potency against PKCε, a Ca2+-independent isoform implicated in cardioprotection and oncogenic signaling. This attenuated PKCε activity may reduce confounding effects in assays where PKCε modulation is undesirable.

off-target kinase inhibition PKCε signaling selectivity optimization

PKCbeta Inhibitor (CAS 257879-35-9): High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation


Discriminating PKCβI from PKCβII Isoform-Specific Functions in Diabetic Vascular Models

Researchers studying the differential roles of PKCβ splice variants in diabetic endothelial dysfunction or nephropathy should select PKCbeta Inhibitor (CAS 257879-35-9) over Ruboxistaurin. The 4.2-fold βII-over-βI potency differential enables concentration-dependent interrogation of βII-dominant versus βI-dominant signaling, whereas Ruboxistaurin's near-equipotent inhibition precludes such discrimination .

PKCβ Inhibition Studies Requiring Controlled, Moderate PKCα Co-Inhibition

In cellular systems where basal PKCα activity contributes to phenotypic readouts, PKCbeta Inhibitor (CAS 257879-35-9) provides a 66-fold selectivity window (331 nM vs. 5 nM) that permits low-level PKCα engagement at higher compound concentrations. This is distinct from Ruboxistaurin's 76-fold window and Enzastaurin's 6- to 20-fold window, offering a middle-ground selectivity profile suitable for studies where complete PKCα sparing is not mandatory but must be quantified .

In Vitro Kinase Selectivity Panel Standardization and Cross-Study Comparability

For laboratories conducting kinase selectivity profiling or establishing internal reference standards for PKCβ inhibition, PKCbeta Inhibitor (CAS 257879-35-9) offers a well-characterized, commercially available tool with published IC50 values across five PKC isoforms (βII, βI, α, γ, ε). This data transparency facilitates cross-study reproducibility and enables direct benchmarking against alternative PKCβ inhibitors in head-to-head assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKCbeta Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.